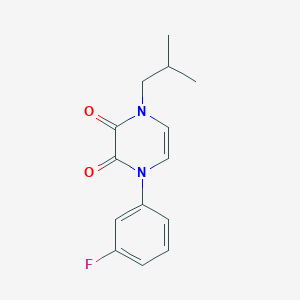

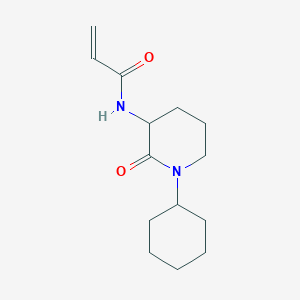

![molecular formula C20H21N3O4 B2397244 [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate CAS No. 339019-81-7](/img/structure/B2397244.png)

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate, has a molecular weight of 367.4 . Its IUPAC name is 3-nitro-4-(1-piperidinyl)benzaldehyde O-(4-methylbenzoyl)oxime .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- .Scientific Research Applications

Supramolecular Association Studies

The compound demonstrates interesting supramolecular associations in crystallography. Two polymorphs of a similar compound, a monoclinic form and a triclinic form, have been studied, showing minor differences in the conformations of the anions and cations. The key feature of the packing of both forms is the formation of charge-assisted hydrogen bonds, leading to various supramolecular structures. This study suggests the potential of using such compounds in the development of new materials with specific molecular architectures (Jotani, Wardell, & Tiekink, 2018).

Kinetics and Mechanism in Organic Chemistry

The compound relates to studies on the rate, mechanism, and resonance contribution in the aminolysis of substituted phenyl methylbenzoates. It provides insights into the effects of substituents on reaction rates and mechanisms in organic synthesis. Such studies are crucial for understanding the reactivity patterns in organic compounds and designing efficient synthetic routes (Um et al., 2005).

Ligand Synthesis and Evaluation in Medicinal Chemistry

Related compounds have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of fluorescence-tagged piperidine derivatives as novel histamine H3 receptor ligands suggests the use of such structures in developing new drugs. This study highlights the importance of structural modifications in medicinal chemistry for discovering potent and selective ligands (Amon et al., 2007).

Development of Metal-Organic Frameworks (MOFs)

The compound's structure is relevant to the development of metal-organic frameworks. For instance, a study on a microporous anionic metal-organic framework, with potential applications in sensing and selective adsorption, shows how compounds with similar structures can be used in creating advanced materials for various applications (Guo et al., 2017).

Future Directions

Piperidine derivatives, including this compound, are important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEIYWQHQKDHRK-STZFKDTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

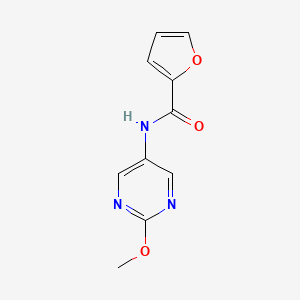

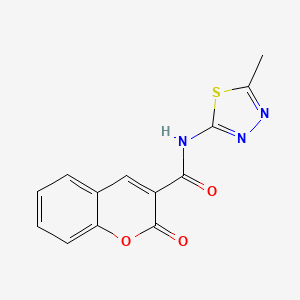

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

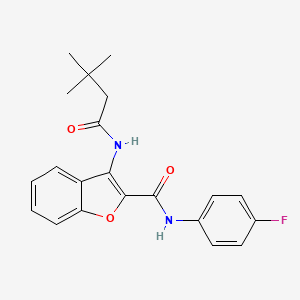

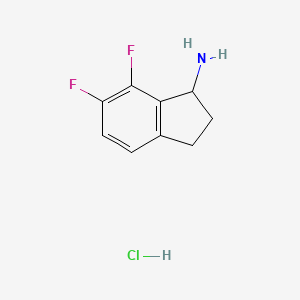

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)

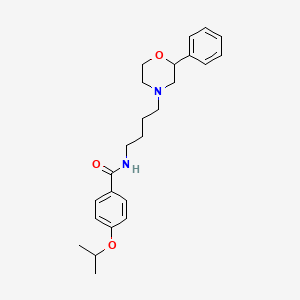

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

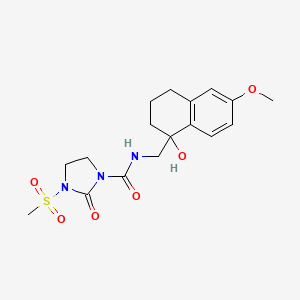

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)